Sivelestat vs. Alvelestat (AZD9668): Intrinsic Potency Comparison (IC₅₀ and Kᵢ)
Under standard physiological assay conditions, Sivelestat inhibits human neutrophil elastase (HNE) with an IC₅₀ of 44 nM and a Kᵢ of 200 nM [1]. In comparison, Alvelestat (AZD9668), a third-generation, oral NE inhibitor, exhibits an IC₅₀ of 12 nM and a Kᵢ of 9.4 nM . Therefore, Alvelestat is approximately 3.7-fold more potent in terms of IC₅₀ and 21-fold more potent in terms of Kᵢ than Sivelestat under non-oxidative conditions.
| Evidence Dimension | Human neutrophil elastase (HNE) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 44 nM; Kᵢ = 200 nM |
| Comparator Or Baseline | Alvelestat (AZD9668): IC₅₀ = 12 nM; Kᵢ = 9.4 nM |
| Quantified Difference | Alvelestat IC₅₀: 3.7-fold lower (more potent); Alvelestat Kᵢ: 21.3-fold lower (more potent) |
| Conditions | In vitro enzyme inhibition assay (physiological conditions, non-oxidative) |
Why This Matters
Procurement decisions for in vitro enzyme assays or high-throughput screening should consider that Alvelestat is a more potent tool compound, while Sivelestat remains the clinically validated IV standard for ALI/ARDS with extensive human safety data.
- [1] Kawabata K, Suzuki M, Sugitani M, Imaki K, Toda M, Miyamoto T. ONO-5046, a novel inhibitor of human neutrophil elastase. Biochem Biophys Res Commun. 1991;177(2):814-820. doi:10.1016/0006-291x(91)91861-7 View Source
